molecular formula C19H20FN5O3S B2558013 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 2034288-02-1

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

货号: B2558013
CAS 编号: 2034288-02-1
分子量: 417.46
InChI 键: JJQMSWMZRYJILD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a structurally complex small molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 2. The pyrazole is linked via an ethyl chain to a benzenesulfonamide moiety bearing a fluorine atom at position 3 and a methoxy group at position 3.

属性

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S/c1-28-19-5-4-14(10-15(19)20)29(26,27)23-8-9-25-18(13-2-3-13)11-16(24-25)17-12-21-6-7-22-17/h4-7,10-13,23H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQMSWMZRYJILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N7O3SC_{18}H_{21}N_{7}O_{3}S with a molecular weight of approximately 383.5 g/mol. It features a pyrazole ring substituted with a cyclopropyl group and a pyrazine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group is known to enhance binding affinity to target proteins, potentially modulating their activity.

In Vitro and In Vivo Studies

Research indicates that compounds similar to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes . This suggests potential applications in treating inflammatory diseases such as arthritis.

Case Studies and Research Findings

  • Cyclooxygenase Inhibition : A study evaluated several pyrazole derivatives for their COX-2 inhibitory activity. Compounds structurally related to the target compound exhibited promising results, indicating that modifications in the pyrazole structure can enhance anti-inflammatory properties .
  • Structure-Activity Relationship (SAR) : Extensive SAR analysis has shown that the introduction of different substituents on the pyrazole ring can significantly affect the biological activity. For instance, the presence of a cyclopropyl group has been linked to increased potency against COX enzymes .
  • Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds revealed variations in half-life and bioavailability, which are critical for therapeutic efficacy. Modifications to the ethyl chain or the sulfonamide moiety may optimize these properties .

Comparative Analysis

Compound NameCAS NumberMolecular WeightKey Biological Activity
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide2034291-15-9383.5 g/molCOX-2 inhibition
Celecoxib169590-42-5381.4 g/molCOX-2 selective inhibitor
SC-236196084-82-8374.4 g/molCOX-2 selective inhibitor

相似化合物的比较

Pyrazolo-Pyrimidine Derivatives

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) shares a sulfonamide group and a pyrazole-containing scaffold with the target compound. However, it incorporates a pyrazolo[3,4-d]pyrimidine core fused to a chromenone system, which introduces additional hydrogen-bonding capabilities and planar rigidity. The molecular weight (589.1 g/mol) and melting point (175–178°C) of this analogue highlight its higher polarity compared to the target compound, likely due to the chromenone moiety .

Trifluoromethyl-Substituted Pyrazole Derivatives

The compound (S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (Compound 191, ) features a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups. Unlike the target compound’s pyrazine substituent, the trifluoromethyl group enhances lipophilicity and metabolic stability, which is critical for blood-brain barrier penetration in CNS-targeted therapies.

Physicochemical Properties

Property Target Compound Example 53 () Compound 191 ()
Core Structure Pyrazole-pyrazine Pyrazolo-pyrimidine-chromenone Pyrazole-trifluoromethyl
Molecular Weight (g/mol) Not reported 589.1 Not reported
Melting Point (°C) Not reported 175–178 Not reported
Key Functional Groups Sulfonamide, cyclopropyl Sulfonamide, chromenone Acetamide, trifluoromethyl

The target compound’s pyrazine substituent may enhance π-π stacking interactions compared to the chromenone in Example 53 or the trifluoromethyl group in Compound 191. However, the lack of reported melting points or solubility data for the target compound limits direct comparisons .

准备方法

Cyclocondensation Reaction

Reagents :

  • Methyl 3-cyclopropyl-3-oxopropionate
  • Pyrazin-2-carbohydrazide

Conditions :

  • Solvent: Acetic acid
  • Temperature: 120°C
  • Duration: 12–16 hours

Procedure :
Methyl 3-cyclopropyl-3-oxopropionate (1.0 equiv) reacts with pyrazin-2-carbohydrazide (1.1 equiv) in refluxing acetic acid. The reaction proceeds via nucleophilic attack of the hydrazide on the β-keto ester, followed by cyclization and dehydration to yield 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole (Figure 1).

Key Data :

  • Yield: 68–75%
  • Purity (HPLC): ≥95%
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.95 (d, 1H, pyrazine), 8.65 (s, 1H, pyrazole), 2.45 (m, 1H, cyclopropyl), 1.25–1.40 (m, 4H, cyclopropyl CH2).

Introduction of the Ethylamine Side Chain

The ethylamine linker is introduced via N-alkylation of the pyrazole nitrogen.

Alkylation of Pyrazole

Reagents :

  • 5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole
  • 2-Bromoethylamine hydrobromide

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (K2CO3)
  • Temperature: 80°C
  • Duration: 8–10 hours

Procedure :
The pyrazole (1.0 equiv) is treated with 2-bromoethylamine hydrobromide (1.2 equiv) and K2CO3 (2.0 equiv) in DMF. The reaction generates 1-(2-aminoethyl)-5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole through nucleophilic substitution (Figure 2).

Key Data :

  • Yield: 60–65%
  • Purity (HPLC): ≥92%
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl3): δ 8.90 (d, 1H, pyrazine), 8.50 (s, 1H, pyrazole), 3.85 (t, 2H, CH2NH2), 2.95 (t, 2H, CH2N), 2.40 (m, 1H, cyclopropyl).

Sulfonylation of the Primary Amine

The final step involves coupling the ethylamine intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride.

Sulfonamide Formation

Reagents :

  • 1-(2-Aminoethyl)-5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole
  • 3-Fluoro-4-methoxybenzenesulfonyl chloride

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (Et3N)
  • Temperature: 0°C → RT
  • Duration: 4–6 hours

Procedure :
The amine (1.0 equiv) is dissolved in DCM and cooled to 0°C. Et3N (2.5 equiv) and 3-fluoro-4-methoxybenzenesulfonyl chloride (1.1 equiv) are added dropwise. The mixture warms to room temperature, yielding the target sulfonamide after aqueous workup (Figure 3).

Key Data :

  • Yield: 70–78%
  • Purity (HPLC): ≥98%
  • Characterization:
    • $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.92 (d, 1H, pyrazine), 8.60 (s, 1H, pyrazole), 7.85 (dd, 1H, aromatic), 7.45 (m, 1H, aromatic), 4.00 (s, 3H, OCH3), 3.80 (t, 2H, CH2N), 2.90 (t, 2H, CH2S), 2.35 (m, 1H, cyclopropyl).
    • HRMS (ESI+): m/z calculated for C20H21FN6O3S [M+H]+: 469.1432; found: 469.1435.

Purification and Analytical Validation

Chromatographic Purification

  • Method : Reverse-phase HPLC (C18 column)
  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA
  • Retention Time : 12.5 minutes

Spectroscopic Confirmation

  • IR (KBr) : 1340 cm⁻¹ (S=O stretch), 1150 cm⁻¹ (C-F stretch).
  • X-ray Crystallography : Single-crystal analysis confirms the planar pyrazole-pyrazine system and sulfonamide geometry.

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

The use of acetic acid at high temperatures ensures preferential formation of the 5-cyclopropyl isomer over alternative regioisomers.

Sulfonylation Side Reactions

Controlled addition of sulfonyl chloride at 0°C minimizes over-sulfonylation or decomposition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。